![molecular formula C30H36N2S2 B1375062 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine CAS No. 1047684-56-9](/img/structure/B1375062.png)
4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine
Overview
Description
4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine, also known as BTBP, is a compound that has gained significant attention due to its unique physical and chemical properties. It has a molecular weight of 488.76 g/mol and a molecular formula of C30H36N2S2.
Molecular Structure Analysis
The InChI code for 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is 1S/C30H36N2S2/c1-3-5-7-9-11-25-13-15-29 (33-25)23-17-19-31-27 (21-23)28-22-24 (18-20-32-28)30-16-14-26 (34-30)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 . The Canonical SMILES is CCCCCCC1=CC=C (S1)C2=CC (=NC=C2)C3=NC=CC (=C3)C4=CC=C (S4)CCCCCC .Physical And Chemical Properties Analysis
4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C . The compound has a molecular weight of 488.8 g/mol.Scientific Research Applications
Organic Photovoltaics (OPVs)
This compound is utilized in the development of organic photovoltaic cells . Its molecular structure, which includes thiophene rings and bipyridine units, contributes to its ability to act as an excellent electron donor . This facilitates the creation of a heterojunction with electron acceptors, leading to efficient charge separation and transport, crucial for high-performance OPVs .
Light-Emitting Diodes (OLEDs)
In the realm of organic light-emitting diodes , the compound’s ability to transport electrons and holes makes it a valuable material for the active layers of OLEDs. Its structural properties enable the fine-tuning of the emission color and quantum efficiency , enhancing the device’s brightness and longevity .
Field-Effect Transistors (OFETs)
4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine: is used in organic field-effect transistors due to its high charge carrier mobility. The thiophene units provide stability and flexibility , while the bipyridine moiety ensures effective charge transfer , making it a suitable semiconductor material for OFETs .
Chemosensors
The compound’s structure allows for the incorporation into chemosensor devices . Its sensitivity to changes in the environment, such as pH or the presence of metal ions, makes it a potent component for detecting various substances, which is vital for environmental monitoring and safety .
Photocatalysis
In photocatalytic applications, 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine can be used to harness light energy to drive chemical reactions. Its light-absorbing capabilities and electron-rich nature facilitate the degradation of pollutants or the synthesis of valuable chemicals, contributing to sustainable chemistry practices .
Liquid Crystalline Materials
The compound’s molecular design, featuring a rigid bipyridine core and flexible hexylthiophene arms, lends itself to the formation of liquid crystalline phases . These materials are essential for advanced display technologies and can be used to create responsive materials that change properties in response to external stimuli .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine, also known as 4,4’-Bis(5-hexyl-2-thienyl)-2,2’-bipyridyl, is the ruthenium (II) ligand complexes . These complexes are used as sensitizers in dye-sensitized solar cells .
Mode of Action
The compound interacts with its target by serving as a reactant in the synthesis of ruthenium (II) ligand complexes
Biochemical Pathways
The biochemical pathways affected by this compound are related to the energy conversion processes in dye-sensitized solar cells . The compound contributes to the formation of ruthenium (II) ligand complexes, which play a crucial role in these processes .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and should be stored in a dry environment at 2-8 ℃ .
Result of Action
The result of the compound’s action is the formation of ruthenium (II) ligand complexes . These complexes serve as sensitizers in dye-sensitized solar cells, contributing to the cells’ ability to convert light into electrical energy .
Action Environment
The action of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is influenced by environmental factors such as temperature and humidity. The compound is sensitive to moisture and should be stored in a dry environment . Its efficacy and stability can be affected by these and potentially other environmental factors.
properties
IUPAC Name |
4-(5-hexylthiophen-2-yl)-2-[4-(5-hexylthiophen-2-yl)pyridin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2S2/c1-3-5-7-9-11-25-13-15-29(33-25)23-17-19-31-27(21-23)28-22-24(18-20-32-28)30-16-14-26(34-30)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFNCZSDXIPGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729334 | |
Record name | 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine | |
CAS RN |
1047684-56-9 | |
Record name | 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Bis(5-hexyl-2-thienyl)-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine into the ruthenium dye (C101) improve the performance of solid-state dye-sensitized solar cells (SSDSCs)?
A: The incorporation of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine as an ancillary ligand in the ruthenium dye C101 contributes to enhanced SSDSC performance in two main ways []:
- Enhanced Light Harvesting: The extended π-conjugation system created by the hexylthiophene groups in the bipyridine ligand increases the dye's molar extinction coefficient. This means that the dye can absorb more light compared to dyes without this extended conjugation, like the commonly used Z907 [].
- Retarded Charge Recombination: The specific molecular structure and energy levels within C101, influenced by the 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine ligand, help to slow down the undesirable process of charge recombination. This means that more of the light-induced charges are able to contribute to the generated current [].
Q2: What is the significance of the reported 4.5% power-conversion efficiency of the C101 sensitizer in SSDSCs?
A: Achieving a 4.5% power-conversion efficiency under AM 1.5 solar irradiation (100 mW cm−2) is a notable result for an SSDSC using the C101 sensitizer in combination with the spiro-MeOTAD hole-transporting material []. This efficiency level, confirmed through electronic absorption, transient photovoltage decay, and impedance measurements, demonstrates the potential of using ruthenium dyes containing 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine for efficient solar energy conversion in SSDSCs. This research contributes valuable insights into molecular design strategies for improving SSDSC performance.
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